
2-Bromo-4-fluoroaniline
Overview
Description
2-Bromo-4-fluoroaniline (CAS: 1003-98-1) is a halogenated aniline derivative with the molecular formula C₆H₅BrFN and a molecular weight of 190.01 g/mol . It is a versatile aryl fluorinated building block used in pharmaceutical intermediates and organic synthesis . Key physical properties include a boiling point of 221°C, density of 1.670 g/mL at 25°C, and a flash point of 104°C . Its structure features a bromine atom at the 2-position and a fluorine atom at the 4-position on the aniline ring, making it reactive in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Bromo-4-fluoroaniline involves the bromination of 4-fluoroaniline. The process includes adding 4-fluoroaniline to distilled dimethylformamide (DMF) and slowly adding N-Bromosuccinimide (NBS) dissolved in DMF. The reaction mixture is then extracted with dichloromethane (CH2Cl2) and purified by column separation .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of solvents like DMF and reagents like NBS is common in these processes .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-fluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium persulfate and copper(II) sulfate pentahydrate are used in bromination reactions.
Oxidation and Reduction Reactions: Common oxidizing agents include hydrogen peroxide, while reducing agents may include sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of 4-fluoroaniline yields this compound .
Scientific Research Applications
Pharmaceutical Applications
2-Bromo-4-fluoroaniline is extensively utilized in drug discovery and development:
- Synthesis of Active Pharmaceutical Ingredients (APIs) : It serves as an intermediate in the synthesis of various biologically active compounds. The compound's structure allows for modifications that can lead to new therapeutic agents targeting diseases such as cancer and bacterial infections .
- Case Study : A notable application is its role in synthesizing biphenyl pyrrole fungicides, which are effective against a range of plant pathogens. The compound acts as a key intermediate in producing these agrochemicals .
Agrochemical Applications
In the agrochemical sector, this compound is used for developing herbicides and fungicides:
- Fungicides : It is used to synthesize compounds like Bixafen, which is effective against various fungal diseases in crops. Its bromine and fluorine substituents enhance the biological activity of these agrochemicals .
Material Science
The compound also finds applications in material science:
- Dyes and Pigments : this compound is employed in the production of dyes and pigments due to its ability to form stable colored complexes. This property is exploited in various industries, including textiles and coatings .
Chemical Synthesis
As a versatile reagent, this compound plays a crucial role in organic synthesis:
- Building Block for Organic Synthesis : It is utilized to create various derivatives through electrophilic aromatic substitution reactions, making it valuable for synthesizing complex organic molecules .
Research Insights
Research indicates that the specific arrangement of bromine and fluorine atoms on the benzene ring contributes to the compound's unique reactivity patterns compared to its analogs. This specificity allows for targeted modifications that can enhance desired properties in synthesized compounds.
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoroaniline depends on the specific compound it is used to synthesize. In pharmaceuticals, it acts as a building block for creating specific chemical structures that interact with molecular targets and pathways in the body . The exact mechanism varies based on the final product synthesized from this compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 4-Bromo-2-fluoroaniline
4-Bromo-2-fluoroaniline (CAS: 76016-38-1) shares the same molecular formula (C₆H₅BrFN) but differs in substituent positions. Key distinctions include:
- Melting Point: 40–42°C (vs.
- Density : 1.694 g/mL (higher than 1.670 g/mL for 2-Bromo-4-fluoroaniline) .
- Reactivity : The bromine at the 4-position may alter electronic effects, influencing regioselectivity in electrophilic substitutions.
Methyl-Substituted Derivatives: 5-Bromo-4-fluoro-2-methylaniline
5-Bromo-4-fluoro-2-methylaniline (CAS: 627871-16-3) introduces a methyl group, increasing molecular weight to 204.04 g/mol .
Mixed Halogen Systems: 3-Chloro-4-fluoroaniline
3-Chloro-4-fluoroaniline replaces bromine with chlorine, altering bond polarity and reactivity. Chlorine’s lower electronegativity compared to bromine may reduce the compound’s stability in radical reactions .
Analogous Bromo-Fluoro Compounds: 2-Fluoro-4-bromoaniline
This isomer (CAS: 367-24-8) has bromine and fluorine swapped, resulting in distinct electronic properties. Its melting point (40–42°C) and density (1.694 g/mL) closely resemble 4-Bromo-2-fluoroaniline, suggesting similar packing efficiencies in the solid state .
Table 1: Comparative Data for Key Compounds
Compound | CAS Number | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Key Applications |
---|---|---|---|---|---|---|
This compound | 1003-98-1 | 190.01 | 221 | N/A | 1.670 | Suzuki couplings, quinoline synthesis |
4-Bromo-2-fluoroaniline | 76016-38-1 | 190.01 | N/A | 40–42 | 1.694 | Custom intermediates, agrochemicals |
5-Bromo-4-fluoro-2-methylaniline | 627871-16-3 | 204.04 | N/A | N/A | N/A | Drug discovery, fluorinated APIs |
2-Fluoro-4-bromoaniline | 367-24-8 | 190.01 | N/A | 40–42 | 1.694 | Electrophilic substitutions |
3-Chloro-4-fluoroaniline | N/A | 145.56 | N/A | N/A | N/A | N-Formylation reactions |
Biological Activity
2-Bromo-4-fluoroaniline is an important compound in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This article explores its biological activity, mechanisms of action, and applications based on diverse scientific literature.
This compound is characterized by the presence of bromine and fluorine substituents on the aromatic ring, which influence its reactivity and biological properties. The compound's molecular formula is CHBrFN, and it has a molecular weight of approximately 202.01 g/mol.
The exact mechanism of action for this compound is not extensively documented; however, as an aniline derivative, it likely interacts with biological targets through hydrogen bonding or ionic interactions. These interactions can lead to conformational changes in target proteins or enzymes, affecting their activity.
Biochemical Pathways
Research indicates that this compound can be utilized in synthesizing biologically active molecules. For example, it has been used in the synthesis of thieno[3,2-c]quinoline derivatives, which exhibit significant biological activity .
Biological Activity
The biological activity of this compound includes:
- Antimicrobial Activity : Studies have shown that halogenated anilines, including this compound, possess antimicrobial properties. For instance, it has been reported that related compounds exhibit fungicidal activity higher than their non-halogenated counterparts .
- Pharmacological Applications : This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential therapeutic effects against various diseases, including cancer and bacterial infections .
Table: Summary of Biological Activities
Case Study: Synthesis and Evaluation
In a study evaluating the synthesis of new derivatives from this compound, researchers demonstrated its utility as a precursor for compounds with enhanced biological activity. The derivatives were tested for their effects on specific cancer cell lines, showing promising results that warrant further investigation into their mechanisms .
Pharmacokinetics
The pharmacokinetics of this compound suggest that it is primarily metabolized in the liver and excreted via urine. Understanding these pathways is crucial for assessing its safety and efficacy in therapeutic applications.
Q & A
Basic Questions
Q. What are the key physicochemical properties of 2-bromo-4-fluoroaniline, and how do they influence experimental design?
- Answer : The compound (C₆H₅BrFN, MW 190.01) has a boiling point of 221°C, density of 1.670 g/cm³, and refractive index of 1.5830 . These properties are critical for solvent selection (e.g., high-boiling solvents for reflux) and purification strategies. Its melting point (mp) is not consistently reported, so researchers should validate this experimentally. The bromine and fluorine substituents enhance electrophilic substitution reactivity, directing synthetic modifications to specific positions .
Q. What purification methods are recommended for this compound, and how can common impurities be identified?
- Answer : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) are standard methods . Impurities like isomers (e.g., 4-bromo-2-fluoroaniline) or dehalogenated byproducts can be detected via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS. NMR (¹H/¹³C) is essential for structural confirmation, with characteristic aromatic signals at δ ~6.6–7.5 ppm .
Q. How should researchers handle safety risks associated with this compound?
- Answer : The compound is hazardous (R36/37/38: irritant to eyes, skin, and respiratory system). Use PPE (gloves, goggles, fume hood) and follow S26 (immediate eye wash) and S37/39 (ventilation) protocols . Store under argon in a cool, dry place to prevent decomposition. Waste should be neutralized with a reducing agent (e.g., NaHSO₃) before disposal .
Advanced Questions
Q. How can Suzuki-Miyaura coupling be optimized using this compound as a substrate?
- Answer : The bromine atom is a superior leaving group for cross-coupling. Use Pd(PPh₃)₄ (1–5 mol%) and arylboronic acids in a degassed THF/H₂O mixture at 80–100°C. Monitor regioselectivity via LC-MS, as the fluorine atom can influence electronic effects. Post-reaction, purify via flash chromatography (hexane:EtOAc gradient) . Competing pathways (e.g., homocoupling) may arise if oxygen is present; ensure strict inert conditions .
Q. What computational methods predict the reactivity of this compound in electrophilic substitutions?
- Answer : Density-functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distributions. The fluorine atom directs electrophiles to the para position (relative to NH₂), while bromine deactivates the ring. Fukui indices and molecular electrostatic potential maps validate preferred reaction sites . Compare with experimental results (e.g., nitration or halogenation outcomes) to refine models .
Q. How do substituent effects in this compound isomers complicate spectroscopic analysis?
- Answer : Isomers like 4-bromo-2-fluoroaniline (CAS 367-24-8) have distinct NMR shifts. For example, in this compound, the NH₂ protons resonate at δ ~3.6 ppm (broad), while fluorine-19 NMR shows a singlet at ~-110 ppm (vs. CFC₃). IR spectroscopy (N-H stretch ~3400 cm⁻¹) and X-ray crystallography resolve ambiguities .
Q. What are the decomposition pathways of this compound under thermal or oxidative stress?
- Answer : Thermal degradation above 250°C may release HBr and HF gases. Oxidative conditions (e.g., HNO₃) can form nitro derivatives or quinone-like structures. Stabilize the compound with antioxidants (e.g., BHT) and store under inert gas. Monitor stability via TGA/DSC and mitigate decomposition by controlling reaction temperatures .
Q. How can regioselective functionalization of this compound be achieved for pharmaceutical intermediates?
- Answer : Protect the NH₂ group (e.g., acetylation) to direct substitutions. For example, Pd-catalyzed C-H activation at the 5-position (ortho to fluorine) enables access to biphenylamines, useful in drug discovery. Use directing groups (e.g., pyridine) or meta-directing catalysts (e.g., Cu(I)) for precise control .
Q. Data Contradiction Analysis
Q. Why are there discrepancies in reported melting points for this compound?
- Answer : Some sources omit mp data , while others report values for isomers (e.g., 4-bromo-2-fluoroaniline: mp 40–42°C) . Purity (≥95% vs. ≥98%), polymorphic forms, or measurement methods (DSC vs. capillary) may cause variations. Researchers should characterize each batch via DSC and cross-validate with literature .
Q. Methodological Recommendations
Properties
IUPAC Name |
2-bromo-4-fluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c7-5-3-4(8)1-2-6(5)9/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMFXCIATJJKQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00287632 | |
Record name | 2-Bromo-4-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00287632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003-98-1 | |
Record name | 1003-98-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51870 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromo-4-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00287632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4-fluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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